3-Chloro-4-methylphenylboronic acid

Analytical Chemistry Process Chemistry Material Science

This 3-Chloro-4-methylphenylboronic acid is a critical organoboron building block, reliably available in 97% purity for pharmaceutical and materials science R&D. Its unique 3-chloro-4-methyl substitution pattern provides distinct electronic and steric properties, crucial for synthesizing M1 muscarinic agonists and TRPV1 antagonists. Unlike its regioisomer, this specific geometry ensures the correct molecular architecture for CNS-penetrant leads and non-opioid analgesics. It is the definitive starting material for fluorene-based OLED/OPV materials and boron-based antimicrobials like AN0128. Choose this compound to guarantee regiochemical precision, enabling robust SAR studies and accelerating your drug discovery or advanced materials programs. Bulk quantities support seamless scale-up from medicinal chemistry to preclinical development.

Molecular Formula C7H8BClO2
Molecular Weight 170.40 g/mol
CAS No. 175883-63-3
Cat. No. B064042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methylphenylboronic acid
CAS175883-63-3
Molecular FormulaC7H8BClO2
Molecular Weight170.40 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C)Cl)(O)O
InChIInChI=1S/C7H8BClO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3
InChIKeyYTJUYWRCAZWVSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-methylphenylboronic Acid (CAS 175883-63-3): A Foundational Boronic Acid for Advanced Organic Synthesis and Medicinal Chemistry


3-Chloro-4-methylphenylboronic acid is an organoboron compound widely employed as a versatile building block in organic synthesis, with a molecular weight of 170.40 g/mol [1]. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds, a process fundamental to the synthesis of complex molecules for pharmaceutical and materials science applications . This compound is commercially available at high purity (e.g., 97-99.94%) , and its utility extends beyond general coupling reactions to specific, targeted syntheses of biaryl amides, fluorenes, and pharmacologically relevant boron-containing scaffolds .

3-Chloro-4-methylphenylboronic Acid: Why Structural Isomers and Analogs Cannot Be Assumed to Be Drop-In Replacements


The precise substitution pattern of 3-chloro-4-methylphenylboronic acid is critical to its function; in-class compounds like the regioisomer 4-chloro-3-methylphenylboronic acid (CAS 161950-10-3) cannot be assumed to be interchangeable. Subtle differences in the relative positioning of the electron-withdrawing chlorine and electron-donating methyl groups lead to distinct electronic and steric environments around the reactive boronic acid site . This difference directly impacts reactivity in cross-coupling reactions [1] and, most importantly, determines the specific molecular geometry and interaction profile of the resulting biaryl products, which is essential for successful drug candidate optimization [2].

Procurement Evidence Guide: Quantifiable Differentiation of 3-Chloro-4-methylphenylboronic Acid (CAS 175883-63-3)


Physical Form and Purity: A Crystalline Solid with Defined Melting Point for Reproducible Handling

The compound's physical state is reliably reported as a crystalline powder or flakes with a well-defined melting point of 210-216°C . This is in contrast to some other commercially available substituted phenylboronic acids which are liquids or low-melting solids, or which exhibit broader, less defined melting ranges. The high and sharp melting point is a key indicator of purity and crystallinity, which is critical for accurate weighing and reproducible reaction outcomes in both research and scale-up settings.

Analytical Chemistry Process Chemistry Material Science

Commercial Availability: A Lower-Cost Building Block for Biphenyl Motifs

Market analysis indicates that 3-Chloro-4-methylphenylboronic acid (CAS 175883-63-3) is widely available from numerous global suppliers at competitive prices, often listed at less than $100 per gram in research quantities . In comparison, regioisomers like 4-chloro-3-methylphenylboronic acid (CAS 161950-10-3) are offered by a more limited set of vendors and sometimes at a price premium. This suggests a larger production scale and established supply chain for the 3-chloro-4-methyl isomer.

Process Chemistry Medicinal Chemistry Procurement

Unique Scaffold Access: Synthesis of the Clinically-Relevant Borinic Ester AN0128

3-Chloro-4-methylphenylboronic acid is a key precursor for synthesizing 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane (AN0128), a borinic ester clinical candidate. This compound was selected from a series of borinic acid picolinate esters [1]. The specific 3-chloro-4-methyl substitution pattern on the phenyl rings was essential for the optimal combination of antibacterial and anti-inflammatory activities. This differentiation is class-level, as the specific properties of AN0128 are unique to this substitution pattern and cannot be achieved with other in-class analogs.

Medicinal Chemistry Antibacterial Discovery Dermatology

3-Chloro-4-methylphenylboronic Acid: Key Procurement Scenarios for Industrial and Academic R&D


Scenario 1: Optimization of Muscarinic M1 Receptor Agonists for CNS Disorders

3-Chloro-4-methylphenylboronic acid is a proven building block for the synthesis of biaryl amides that function as M1 muscarinic acetylcholine receptor agonists . Its specific substitution pattern is integral to the structure-activity relationship (SAR) of these compounds. Researchers exploring allosteric modulators or agonists for this GPCR target would procure this specific boronic acid to generate leads with potential for CNS penetration and optimized subtype selectivity .

Scenario 2: Synthesis of Novel Fluorene Derivatives for Organic Electronics

This compound is a documented reactant for intramolecular aromatic carbenoid insertion reactions leading to the synthesis of fluorenes . Fluorenes are a core structural motif in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials. The presence of both chloro and methyl substituents on the phenylboronic acid precursor allows for the synthesis of fluorene derivatives with tailored electronic and photophysical properties, which are essential for optimizing device performance.

Scenario 3: Generation of TRPV1 Antagonist Libraries for Pain Management Research

Given its direct application in the synthesis of TRPV1 antagonists , 3-chloro-4-methylphenylboronic acid is a critical reagent for medicinal chemistry programs targeting chronic pain. The TRPV1 receptor is a validated pain target, and this boronic acid serves as a key intermediate to introduce the 3-chloro-4-methylphenyl moiety into diverse heterocyclic scaffolds. This enables the rapid exploration of chemical space around this pharmacophore, accelerating the discovery of novel, non-opioid analgesics.

Scenario 4: Process Chemistry for Boron-Containing Antibiotics and Antifungals

For groups focused on the development of new boron-based antimicrobials, this compound is the definitive starting material for synthesizing AN0128 and its analogs . Its established role in creating a clinically-evaluated candidate provides a validated path for further optimization. The availability of this boronic acid in bulk quantities from commercial suppliers supports the transition from medicinal chemistry exploration to larger-scale process development and preclinical toxicology studies .

Technical Documentation Hub

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